3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

Description

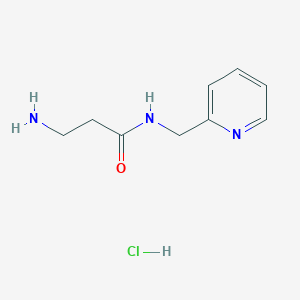

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride (CAS: 1220019-33-9) is a hydrochloride salt of a propanamide derivative featuring a pyridinylmethyl substituent. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 231.68 g/mol . The compound’s structure includes:

- A propanamide backbone (3-amino group and carboxamide).

- A 2-pyridinylmethyl group attached to the amide nitrogen.

- A hydrochloride counterion enhancing solubility and stability.

Key applications include its use as a pharmaceutical intermediate for developing drugs targeting neurological and metabolic disorders due to its ability to modulate receptor interactions .

Properties

IUPAC Name |

3-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;/h1-3,6H,4-5,7,10H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFDSRCFRUKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-39-1 | |

| Record name | Propanamide, 3-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Intermediates

- Compound of formula 5 : An amino-protected or free amino propanamide derivative.

- Compound of formula 6 : A 2-pyridinylmethyl-containing reagent or its salt.

- Compound of formula 7 and 14 : Intermediate amides formed by coupling reactions.

Key Reaction Steps

Reaction Conditions and Optimization

- Molar ratios : Compound 13 (amino intermediate) to compound 6 typically 1:1 to 1:2, with 1:1.2 being optimal for yield and purity.

- Solvents : Polar aprotic solvents such as N-methylpyrrolidone, dimethyl sulfoxide, dimethylformamide, or their mixtures are preferred for the coupling steps.

- Temperature control : Reaction temperatures between 80°C and 180°C are employed, with 80–150°C being most common to balance reaction rate and side product formation.

- One-pot methods : Conversion of carboxyl to amide via acyl chloride intermediate can be performed stepwise or in a one-pot fashion to improve efficiency.

Reaction Mechanism Insights

The preparation involves nucleophilic substitution and amide bond formation steps:

- Amino group of the propanamide derivative attacks the activated carboxyl intermediate (acyl chloride) of the 2-pyridinylmethyl reagent.

- Protecting groups on amino functionalities prevent undesired side reactions.

- Final deprotection and salification yield the target hydrochloride salt.

Data Table Summarizing Key Preparation Parameters

| Parameter | Range/Value | Remarks |

|---|---|---|

| Reaction temperature | 80–180°C | Optimal: 80–150°C |

| Molar ratio (compound 13 : compound 6) | 1.0 : 1.0–2.0 (preferably 1.0 : 1.2) | Controls yield and purity |

| Solvents | NMP, DMSO, DMF, DMA | Polar aprotic solvents preferred |

| Amino-protecting groups | Boc, cyclic/acyclic imides | Used to protect amino groups during coupling |

| Acyl chloride reagents | Oxalyl chloride (preferred), PCl3, SOCl2 | For carboxyl activation |

| Salification agent | Hydrogen chloride | Converts free base to hydrochloride salt |

Research Findings and Industrial Considerations

- The use of amino-protecting groups is critical to avoid polymerization or side reactions during coupling.

- Oxalyl chloride is favored for carboxyl activation due to its efficiency and cleaner reaction profile compared to other chlorinating agents.

- Polar aprotic solvents like N-methylpyrrolidone enhance solubility and reaction rates, improving yields.

- One-pot synthesis methods reduce time and costs, making the process more suitable for scale-up and industrial production.

- Reaction temperature and molar ratios must be carefully optimized to balance conversion and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino and pyridine groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to interact with specific receptors and enzymes.

Potential Therapeutic Mechanisms

- Enzyme Inhibition : Research indicates that 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride may inhibit key enzymes involved in various metabolic pathways. This inhibition can lead to altered physiological responses, making it a candidate for drug development.

- Antiparasitic Activity : Preliminary studies suggest that this compound exhibits antiparasitic properties, potentially useful in treating diseases caused by parasites.

Biological Research

This compound serves as a valuable ligand in biochemical assays, enabling researchers to study receptor-ligand interactions.

Biological Activities

- Neuroprotective Potential : The compound has shown promise in neuroprotective studies, particularly regarding its effects on neuroinflammation and neuronal survival.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its antioxidant capabilities.

Coordination Chemistry

The compound has been studied for its ability to form complexes with metal ions, particularly copper. This property is significant for understanding metal ion transport and storage in biological systems.

Case Study: Copper Chelation

- A study demonstrated that 3-Amino-N-(2-pyridinylmethyl)propanamide can effectively chelate copper ions, suggesting potential applications in treating metal overload conditions or as a tool for studying copper metabolism in cells .

Synthesis and Industrial Applications

The compound is utilized as a building block in the synthesis of more complex molecules. Its versatility makes it an essential component in developing specialty chemicals and pharmaceuticals.

Synthetic Routes

- Various synthetic methods have been developed to produce this compound efficiently. These methods often involve multi-step reactions that incorporate the pyridinylmethyl group into the final product.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological activity and physicochemical properties of propanamide derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Biological Activity

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various biological activity studies. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN3O

- Molecular Weight : 203.66 g/mol

- CAS Number : 1220035-39-1

This compound features a pyridine ring, an amine group, and a propanamide structure, which contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO), which is crucial for the treatment of neurological disorders.

- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmission and other signaling pathways .

- Metal Chelation : Studies suggest that the compound may act as a chelator for metal ions, particularly copper, which could have implications for neurodegenerative diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, opening avenues for its use in antibiotic development .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-N-(2-pyridinylmethyl)propanamide | Staphylococcus aureus | 32 µg/mL |

| Derivative A | Escherichia coli | 16 µg/mL |

Antiplasmodial Activity

Recent investigations into related compounds have demonstrated potent antiplasmodial activity. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against Plasmodium falciparum, indicating potential as antimalarial agents .

Case Studies and Research Findings

-

Monoamine Oxidase Inhibition :

- A study revealed that compounds related to this compound effectively inhibited MAO activity. This suggests potential applications in treating depression and anxiety disorders.

- Neuroprotective Effects :

- Metal Chelation Studies :

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity in human cell lines, supporting its safety for further development in clinical settings .

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between a pyridinylmethyl amine and a β-amino acid derivative. Key steps include:

- Amide bond formation : Reacting 3-aminopropanoic acid derivatives with 2-(aminomethyl)pyridine in the presence of coupling agents like EDC/NHS (commonly used in peptide synthesis).

- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility . Optimization parameters:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–24 hours | Longer durations increase conversion but risk decomposition |

| Molar Ratio (Acid:Amine) | 1:1.2 | Excess amine drives reaction completion |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : Confirm the presence of the pyridine ring (aromatic protons at δ 7.2–8.5 ppm) and amide protons (δ 6.5–7.0 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

- Mass spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at m/z ~228.1).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : The hydrochloride salt form ensures high solubility in aqueous buffers (e.g., PBS, pH 7.4) and polar solvents like DMSO .

- Stability : Stable at –20°C for long-term storage. In solution, avoid pH extremes (>9 or <3) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the pyridine moiety in this compound influence its interaction with biological targets?

The pyridine ring acts as a hydrogen bond acceptor and coordinates with metal ions (e.g., Zn²⁺ in enzyme active sites). Computational docking studies (using AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs. For example:

- Kinase inhibition : Pyridine’s nitrogen may interact with ATP-binding pockets via π-π stacking .

- Validation : Pair computational predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell line, incubation time).

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cellular activity (e.g., Western blot for downstream targets).

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., batch-to-batch purity differences) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Flow chemistry : Continuous reactors reduce side reactions and improve heat management.

- In-line purification : Couple synthesis with liquid-liquid extraction or column chromatography.

- DoE (Design of Experiments) : Use software (e.g., JMP) to optimize variables (temperature, stoichiometry) systematically .

Methodological Considerations

- Handling hygroscopicity : Store the compound in desiccated containers to prevent clumping.

- Biological assays : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.